Methyl 2-chloro-2-(2,4-difluorophenyl)acetate
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Overview
Description
Methyl 2-chloro-2-(2,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of acetic acid and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(2,4-difluorophenyl)acetate typically involves the esterification of 2-chloro-2-(2,4-difluorophenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or other oxidized forms.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-2-(2,4-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(2,4-difluorophenyl)acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate
- Methyl 2-chloro-2,2-difluoroacetate
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
Uniqueness
Methyl 2-chloro-2-(2,4-difluorophenyl)acetate is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 2-chloro-2-(2,4-difluorophenyl)acetate is a compound of significant interest in medicinal chemistry and agrochemical applications. Its biological activity is primarily influenced by its structural components, particularly the presence of halogen substituents, which enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The presence of chlorine and fluorine atoms contributes to its lipophilicity and enhances its binding affinity to various biological targets, including enzymes and receptors. This makes it a promising candidate for drug development aimed at specific disease pathways.
The mechanism of action for this compound is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. The electron-withdrawing properties of the halogen groups can enhance binding affinity to target proteins.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. For example:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate antibacterial activity |
Escherichia coli | Inhibitory effects observed |
Pseudomonas aeruginosa | Potential activity noted |
The compound’s ability to interfere with bacterial growth processes positions it as a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has shown promise in anti-inflammatory applications. It acts by modulating inflammatory pathways, potentially reducing pain and swelling associated with various conditions. In animal models, it has demonstrated significant analgesic effects compared to standard treatments .
Case Studies and Research Findings
-
Study on Antibacterial Activity : A study evaluated the compound against several bacterial strains, revealing that it exhibits substantial inhibition at micromolar concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Compound MIC (μg/mL) This compound 10 Norfloxacin 10 Chloromycin 20 - Anti-inflammatory Research : In a controlled experiment involving acetic acid-induced pain models in rodents, this compound significantly reduced pain responses compared to control groups (p < 0.01). The dosage groups showed a dose-dependent response indicating its potential as an effective analgesic .
Properties
Molecular Formula |
C9H7ClF2O2 |
---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
methyl 2-chloro-2-(2,4-difluorophenyl)acetate |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-9(13)8(10)6-3-2-5(11)4-7(6)12/h2-4,8H,1H3 |
InChI Key |
ZFQUMTKBXWPQMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)F)Cl |
Origin of Product |
United States |
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